molecular formula C25H40O5 B1625362 Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate CAS No. 14772-99-7

Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate

Cat. No. B1625362
CAS RN: 14772-99-7
M. Wt: 420.6 g/mol
InChI Key: CIZOGAIBGCZRCL-PXOOZVEKSA-N
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Description

Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate (MDCO) is a naturally occurring steroidal bile acid found in the human body. It is a derivative of cholic acid, which is a primary bile acid synthesized in the liver and stored in the gallbladder. MDCO has been studied extensively in both laboratory and clinical settings due to its potential therapeutic applications.

Scientific Research Applications

Biotransformation Studies

Methyl cholate, a related compound to Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate, undergoes biotransformation when treated with Aspergillus niger. This process leads to the formation of new compounds, including derivatives like methyl 3alpha,7alpha,12alpha,15beta-tetrahydroxy-5beta-cholan-24-oate and methyl 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oate. These transformations expand our understanding of microbial interactions with bile acids and their derivatives (Al-Aboudi et al., 2009).

Synthesis and Modification

Research on the synthesis of 24-nor-5alpha-cholic acid and its 3beta-isomer sheds light on the structural modifications and synthesis pathways of compounds related to Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate. This aids in understanding the chemical properties and potential applications of these compounds (Shalon & Elliott, 1976).

Enzymatic Reactions

The conversion of cholic acid to various derivatives, including methyl 3alpha-carbethoxy-12alpha-acetoxy-6-oxo-5beta-chol-7-en-24-oate, demonstrates the potential for enzymatic reactions to produce specific bile acid derivatives. Such studies are crucial in the development of novel compounds for various applications (Masterson et al., 2003).

Applications in Medicine

The study of 3Alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a potential blood-brain barrier permeator is a significant application in the medical field. This research explores the compound's effect on drug uptake into the central nervous system, which could have implications for drug delivery and neurological treatments (Mikov et al., 2004).

Crystal Structure Analysis

Investigating the crystal structures of oxo-cholic acids, including compounds similar to Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate, provides insights into their molecular arrangement and interactions. This is crucial for understanding their physical and chemical properties, which can be applied in various scientific fields (Bertolasi et al., 2005).

properties

IUPAC Name

methyl (4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3/t14-,15+,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZOGAIBGCZRCL-PXOOZVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate

CAS RN

14772-99-7
Record name Methyl (5β,7α,12α)-7,12-dihydroxy-3-oxocholan-24-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14772-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxoisodeoxycholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014772997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
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Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
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Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
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Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Reactant of Route 5
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Reactant of Route 6
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate

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